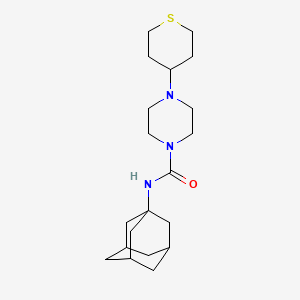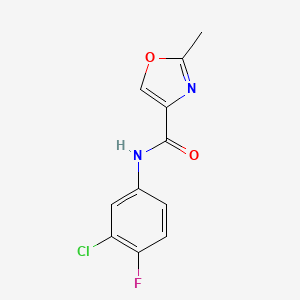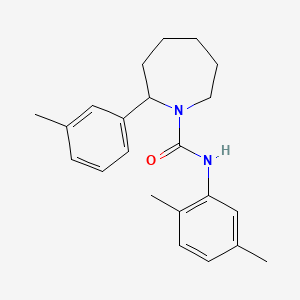![molecular formula C15H18N2O2S B4494700 3-(Propan-2-YL)-5-[1-(thiophene-2-carbonyl)pyrrolidin-2-YL]-1,2-oxazole](/img/structure/B4494700.png)
3-(Propan-2-YL)-5-[1-(thiophene-2-carbonyl)pyrrolidin-2-YL]-1,2-oxazole
Übersicht
Beschreibung
3-(Propan-2-YL)-5-[1-(thiophene-2-carbonyl)pyrrolidin-2-YL]-1,2-oxazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an oxazole ring with a pyrrolidine and thiophene moiety, making it a versatile candidate for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-YL)-5-[1-(thiophene-2-carbonyl)pyrrolidin-2-YL]-1,2-oxazole typically involves multi-step organic reactions. One common route includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors. The thiophene and pyrrolidine moieties are introduced through subsequent substitution reactions. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of robust catalysts and optimized reaction conditions is crucial to maintain consistency and quality in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Propan-2-YL)-5-[1-(thiophene-2-carbonyl)pyrrolidin-2-YL]-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
3-(Propan-2-YL)-5-[1-(thiophene-2-carbonyl)pyrrolidin-2-YL]-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Propan-2-YL)-5-[1-(thiophene-2-carbonyl)pyrrolidin-2-YL]-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Propan-2-YL)-5-[1-(thiophene-2-carbonyl)pyrrolidin-2-YL]-1,2-thiazole
- 3-(Propan-2-YL)-5-[1-(thiophene-2-carbonyl)pyrrolidin-2-YL]-1,2-imidazole
Uniqueness
Compared to similar compounds, 3-(Propan-2-YL)-5-[1-(thiophene-2-carbonyl)pyrrolidin-2-YL]-1,2-oxazole exhibits unique properties due to the presence of the oxazole ring. This structural feature imparts distinct electronic and steric characteristics, influencing its reactivity and interaction with biological targets .
Eigenschaften
IUPAC Name |
[2-(3-propan-2-yl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10(2)11-9-13(19-16-11)12-5-3-7-17(12)15(18)14-6-4-8-20-14/h4,6,8-10,12H,3,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYHMRJKSYQKKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C2CCCN2C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[1-(mesitylsulfonyl)-2-pyrrolidinyl]-3-methylisoxazole](/img/structure/B4494619.png)
![N-1,3-benzodioxol-5-yl-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4494627.png)

![N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide](/img/structure/B4494636.png)
![N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B4494639.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B4494642.png)

![4-{2-methyl-6-[4-(2-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B4494655.png)

![6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4494665.png)


![N-bicyclo[2.2.1]hept-2-yl-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B4494703.png)
![5-bromo-N-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B4494704.png)
